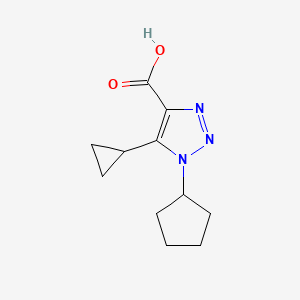
2-Isothiocyanato-2-methyl-4-phenylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isothiocyanato-2-methyl-4-phenylbutanoic acid is an organic compound that features both an isothiocyanate group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isothiocyanato-2-methyl-4-phenylbutanoic acid typically involves the reaction of an appropriate amine with carbon disulfide and a base, followed by the addition of a desulfurating agent. One common method involves the use of primary amines, carbon disulfide, and a base such as triethylamine to form dithiocarbamate intermediates, which are then treated with a desulfurating agent like propane phosphonic acid anhydride to yield the isothiocyanate .
Industrial Production Methods
Industrial production methods for isothiocyanates often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Isothiocyanato-2-methyl-4-phenylbutanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines to form thioureas.
Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction Reactions: The isothiocyanate group can be reduced to form amines.
Common Reagents and Conditions
Substitution: Reagents like primary or secondary amines under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Thioureas.
Oxidation: Carboxylic acid derivatives.
Reduction: Amines.
Scientific Research Applications
2-Isothiocyanato-2-methyl-4-phenylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive isothiocyanate group.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Isothiocyanato-2-methyl-4-phenylbutanoic acid involves its reactive isothiocyanate group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows it to modify proteins and other biomolecules, potentially disrupting their normal function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Isothiocyanato-4-phenylbutanoic acid
- 2-Isothiocyanato-2-methylpropane
Uniqueness
2-Isothiocyanato-2-methyl-4-phenylbutanoic acid is unique due to its specific structural features, which include both an isothiocyanate group and a carboxylic acid group on a phenyl-substituted butanoic acid backbone.
Properties
Molecular Formula |
C12H13NO2S |
|---|---|
Molecular Weight |
235.30 g/mol |
IUPAC Name |
2-isothiocyanato-2-methyl-4-phenylbutanoic acid |
InChI |
InChI=1S/C12H13NO2S/c1-12(11(14)15,13-9-16)8-7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,14,15) |
InChI Key |
NPXUWJRMPMOJRO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(C(=O)O)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


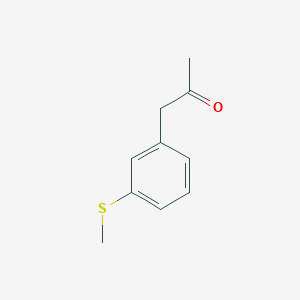

![3-[(3-Aminophenyl)amino]piperidine-2,6-dionedihydrochloride](/img/structure/B13613178.png)
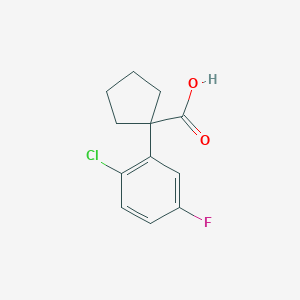
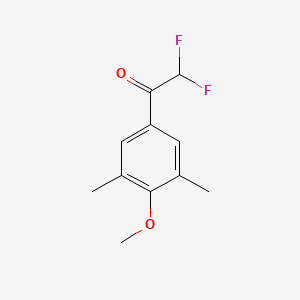
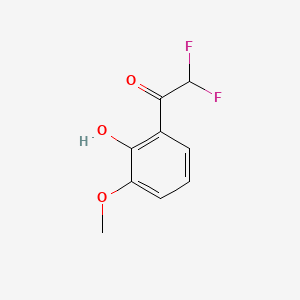
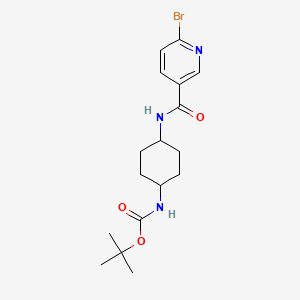




![Imidazo[1,2-a]pyridine-2-sulfonyl chloride](/img/structure/B13613228.png)

